molecular formula C8H10BrNO B2606709 4-Bromo-2-methoxy-5-methylaniline CAS No. 873980-68-8

4-Bromo-2-methoxy-5-methylaniline

Cat. No. B2606709
CAS RN: 873980-68-8
M. Wt: 216.078
InChI Key: ZTHYXILAJCTZTG-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-5-methylaniline, also known as BMMA, is a chemical compound that has been studied for its wide range of applications in scientific research. It is a brominated aniline derivative that is used in various laboratory experiments, including as a starting material for the synthesis of other compounds, as a reagent for the preparation of amides and esters, and as a catalyst for the polymerization of vinyl monomers. BMMA is a versatile and highly reactive compound that has been used in numerous scientific research projects.

Scientific Research Applications

Medicinal Chemistry and Drug Development

4-Bromo-2-methoxy-5-methylaniline serves as a valuable building block in the synthesis of bioactive molecules. Researchers have exploited its structural features to create novel compounds with potential pharmaceutical applications. Specifically:

properties

IUPAC Name

4-bromo-2-methoxy-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHYXILAJCTZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of 2-methoxy-5-methylaniline (500 mg, 3.64 mmol) in DMF (5 mL) was added slowly, over 10 minutes, a solution of N-bromosuccinimide (662 mg, 3.72 mmol) in DMF (2.5 mL). The reaction mixture was stirred for 18 hours, whilst slowly warming to room temperature. The reaction mixture was diluted with brine (25 mL) and extracted with EtOAc (25 mL). The organic layer was dried (MgSO4) and concentrated in vacuo. The residue was purified by silica gel column chromatography eluting with 0-20% EtOAc in cyclohexane to give the title compound (679 mg, 86%). 1H NMR (500 MHz, CDCl3): δ 6.93 (s, 1H), 6.62 (d, J=0.5 Hz, 1H), 3.83 (s, 3H), 3.73 (br s, 2H), 2.26 (s, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
662 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
86%

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